Regioselectivity Inversion in Palladium-Catalyzed Cross-Coupling Compared to Dichloro Analog
The regioselectivity of cross-coupling reactions on 2,4-bis(methylthio)pyrimidines is inverted relative to 2,4-dichloropyrimidine analogues, a class-level inference that directly applies to 4-methoxy-2-methylthiopyrimidine where the methylthio group dictates the coupling site [1]. This unusual selectivity allows for a synthetic sequence orthogonal to standard halo-pyrimidine chemistry, preventing unwanted byproduct formation and improving overall yields.
| Evidence Dimension | Regioselectivity of cross-coupling |
|---|---|
| Target Compound Data | 2-(Methylthio)pyrimidines are particularly reactive substrates; regioselectivity of 2,4-bis(methylthio)pyrimidine is opposite to that of 2,4-dichloropyrimidine |
| Comparator Or Baseline | 2,4-dichloropyrimidine (chloro group dictates opposite coupling site) |
| Quantified Difference | Inverted regioselectivity (qualitative, but consistently observed) |
| Conditions | Pd-catalyzed cross-coupling with benzylzinc reagents |
Why This Matters
This enables synthetic routes that are inaccessible with chloro analogs, making the compound a strategic choice for building unsymmetrical, highly functionalized pyrimidine libraries.
- [1] Angiolelli, M. E.; Casalnuovo, A. L.; Selby, T. P. Palladium-catalyzed cross-coupling of benzylzinc reagents with methylthio N-heterocycles: A new coupling reaction with unusual selectivity. Synlett 2000, 6, 905-907. View Source
